Norepinephrine bitartrate
Overview
Description
Mechanism of Action
Target of Action
Norepinephrine bitartrate primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining vascular tone .
Mode of Action
Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It also acts as an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors . This interaction with its targets leads to an increase in systemic vascular resistance, thereby elevating blood pressure .
Biochemical Pathways
Norepinephrine affects several biochemical pathways. It is a principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus . It also triggers intracellular signaling processes mediated by G-proteins, producing a myriad of cardiovascular effects .
Pharmacokinetics
Norepinephrine is metabolized by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination .
Action Environment
The action of norepinephrine can be influenced by various environmental factors. For instance, in shock states, factors such as acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptor down-regulation may blunt its pressor effect . Furthermore, the pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of norepinephrine bitartrate involves the synthesis of optically pure l-norepinephrine and its acid addition salts and hydrates . One method includes treating dl-norepinephrine base with tartaric acid to obtain the bitartrate salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and stringent reaction conditions to ensure the desired enantiomeric purity . The process may involve multiple purification steps, including crystallization and chromatography, to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: Norepinephrine bitartrate undergoes several types of chemical reactions, including:
Oxidation: Norepinephrine can be oxidized to form adrenochrome and other oxidation products.
Reduction: It can be reduced to form dihydroxynorephedrine.
Substitution: Norepinephrine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxynorephedrine.
Substitution: Various substituted catecholamines.
Scientific Research Applications
Norepinephrine bitartrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a neurotransmitter and hormone in the central and peripheral nervous systems.
Medicine: Used clinically to manage acute hypotensive states and as an adjunct in cardiac arrest.
Industry: Employed in the formulation of pharmaceuticals and as a component in diagnostic assays.
Comparison with Similar Compounds
Epinephrine (Adrenaline): Similar in structure and function but has a more pronounced effect on beta-adrenergic receptors.
Dopamine: Precursor to norepinephrine and has distinct effects on dopaminergic receptors.
Phenylephrine: Primarily acts on alpha-adrenergic receptors with minimal beta-adrenergic activity.
Uniqueness: Norepinephrine bitartrate is unique in its balanced action on both alpha- and beta-adrenergic receptors, making it particularly effective in managing acute hypotensive states without causing significant arrhythmias . Its dual action allows for both vasoconstriction and increased cardiac output, which is beneficial in critical care settings .
Properties
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBCGLZYLJMGKP-LUDZCAPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047806 | |
Record name | Norepinephrine bitartrate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108341-18-0, 69815-49-2 | |
Record name | Norepinephrine bitartrate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108341180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norepinephrine bitartrate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NOREPINEPHRINE BITARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFY5PE3ZRW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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